molecular formula C19H12ClNO4 B2740108 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one CAS No. 299954-35-1

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one

Cat. No.: B2740108
CAS No.: 299954-35-1
M. Wt: 353.76
InChI Key: QLPVTKAGDWQQDY-PKNBQFBNSA-N
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Description

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one, also known as CNF, is a synthetic compound that has been studied for its potential applications in various scientific fields. CNF belongs to the family of chalcones, which are compounds with a characteristic chemical structure of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of key enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to scavenge free radicals and protect cells from oxidative damage. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one in lab experiments is its relatively simple synthesis method and availability of starting materials. This compound can be synthesized in large quantities and is stable under a variety of conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which can limit its applicability in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one. One area of interest is the development of novel materials based on this compound. This compound has been shown to have unique properties that make it a promising precursor for the synthesis of materials with tunable properties. Another area of interest is the development of this compound-based drugs for the treatment of various diseases. This compound has been shown to exhibit a range of biological activities, and further research could lead to the development of novel therapeutics. Finally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with biological targets.

Synthesis Methods

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one can be synthesized through a variety of methods, including Claisen-Schmidt condensation, Knoevenagel condensation, and aldol condensation. One of the most commonly used methods is the Claisen-Schmidt condensation, which involves the reaction of 4-chlorobenzaldehyde with 5-(2-nitrophenyl)-2-furfural in the presence of a base catalyst such as potassium hydroxide. The resulting product is then treated with propionic anhydride to yield this compound.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In material science, this compound has been used as a precursor for the synthesis of novel materials with unique properties. In biochemistry, this compound has been studied for its interactions with various biological targets, including enzymes and proteins.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO4/c20-14-7-5-13(6-8-14)18(22)11-9-15-10-12-19(25-15)16-3-1-2-4-17(16)21(23)24/h1-12H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPVTKAGDWQQDY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299954-35-1
Record name 1-(4-CHLOROPHENYL)-3-(5-(2-NITROPHENYL)-2-FURYL)-2-PROPEN-1-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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